methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches and Crystal Structures : A study details the one-pot synthesis and structural analysis of 1,4,5-trisubstituted 1,2,3-triazoles, showcasing methodologies that might be applicable to the synthesis of the target compound. The research emphasizes the role of intermolecular hydrogen bonding in stabilizing the molecular structures, supported by Density Functional Theory (DFT) studies to understand the electronic properties and reactivity of these compounds (Ahmed et al., 2016).
Antimicrobial Activities : Research on thiazoles and their fused derivatives highlights the process of synthesizing compounds with potential antimicrobial activities. This area of study is indicative of the broader potential applications of such molecules in developing new antimicrobial agents (Wardkhan et al., 2008).
Potential Applications
Herbicidal Activities : A study on novel triazolinone derivatives identifies them as potent Protox inhibitors, suggesting the agricultural application of triazole derivatives as herbicides. This finding points to the potential utility of similar compounds in enhancing crop protection strategies (Luo et al., 2008).
Antioxidant and Anti-inflammatory Potentials : Secondary metabolites isolated from marine organisms, including a 2H-chromen derivative, exhibit significant antioxidant and anti-inflammatory properties. Such research underscores the potential biomedical applications of structurally complex molecules in treating inflammatory diseases and managing oxidative stress (Makkar & Chakraborty, 2018).
Future Directions
properties
IUPAC Name |
methyl 2-[[4-ethyl-5-[(6-oxo-1-phenylpyridazin-3-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-3-22-14(19-20-18(22)28-12-17(25)26-2)11-27-15-9-10-16(24)23(21-15)13-7-5-4-6-8-13/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEULJJPZMHCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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